molecular formula C8H7BrO2 B1315843 6-Bromo-4H-1,3-benzodioxine CAS No. 90050-61-6

6-Bromo-4H-1,3-benzodioxine

Cat. No. B1315843
CAS RN: 90050-61-6
M. Wt: 215.04 g/mol
InChI Key: PGJVSIQVFQXHFL-UHFFFAOYSA-N
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Description

6-Bromo-4H-1,3-benzodioxine is a chemical compound with the molecular formula C8H7BrO2 . It belongs to the class of organic compounds known as primary alcohols. This compound is primarily derived from quinoline and has applications in medicinal chemistry . Its structure consists of a bicyclic heterocycle, and it has been identified as an active core in various biologically active molecules .


Synthesis Analysis

The synthesis of 6-Bromo-4H-1,3-benzodioxine involves several steps. It can be successfully prepared through reported methods, including aza Baylis Hillman reactions, 1,3-rearrangement, and intramolecular amination reactions . Additionally, direct synthesis from salicylic acids and acetylenic esters (both mono- and disubstituted) has been described, mediated by CuI and NaHCO3 in acetonitrile .


Molecular Structure Analysis

The molecular formula of 6-Bromo-4H-1,3-benzodioxine is C8H7BrO2 . It crystallizes in a monoclinic crystal system with a space group of P21/n. The compound’s structure has been characterized using FTIR, NMR, HRMS, and X-ray diffraction techniques . The optimized molecular geometry, vibrational frequencies, and frontier molecular orbital energies have also been studied using density functional theory.


Chemical Reactions Analysis

The compound’s chemical reactivity includes its participation in various synthetic approaches, such as C–H coupling with dioxazolones followed by deacylation and C–N coupling via ring-closure reactions . It serves as a precursor for the synthesis of other heterocyclic compounds.

Scientific Research Applications

Synthesis and Antibacterial Potential

6-Bromo-4H-1,3-benzodioxine derivatives have been synthesized and investigated for their antibacterial properties. For instance, novel compounds involving the 6-Bromo-4H-1,3-benzodioxine scaffold, such as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides, have shown potent antibacterial activity. These molecules were synthesized through a multi-step process starting with 1,4-benzodioxane-6-amine reacting with 2-bromoacetyl bromide, followed by various chemical transformations. The synthesized molecules exhibited significant antibacterial potential when screened against various bacterial strains, with some showing very modest toxicity, indicating their potential as therapeutic agents (Abbasi et al., 2022).

Antifungal and Anti-inflammatory Activity

In addition to antibacterial properties, compounds derived from 6-Bromo-4H-1,3-benzodioxine have been explored for their antifungal and anti-inflammatory activities. A study synthesized 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives, which included a step involving the use of 1-(1,3-benzodioxol-5-yl)-2-bromo-1-ethanone, a compound structurally related to 6-Bromo-4H-1,3-benzodioxine. These synthesized compounds demonstrated notable anti-inflammatory activity, highlighting the potential of 6-Bromo-4H-1,3-benzodioxine derivatives in developing anti-inflammatory drugs (Labanauskas et al., 2004).

Inhibition of Lipoxygenase

Research has also focused on synthesizing sulfonamides bearing the 1,4-benzodioxin ring, with the aim of finding compounds with suitable antibacterial potential and the ability to inhibit lipoxygenase, an enzyme involved in inflammatory processes. This synthesis involved reacting 2,3-dihydro-1,4-benzodioxin-6-amine with various sulfonyl chlorides and subsequent screening against bacterial strains and for lipoxygenase inhibition. The results indicated that some of these synthesized compounds showed good inhibitory activity against both bacteria and the lipoxygenase enzyme, suggesting their use as therapeutic agents for inflammatory diseases (Abbasi et al., 2017).

Anti-diabetic Potential

Another study synthesized a series of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides to evaluate their anti-diabetic potential. This research involved the synthesis of the parent compound through reactions starting from 2,3-dihydro-1,4-benzodioxin-6-amine and subsequent steps to obtain the final compounds. These compounds were then tested for their inhibitory activity against the α-glucosidase enzyme, a target in the management of type-2 diabetes. Some of the synthesized compounds showed moderate inhibitory activities, indicating their potential as therapeutic agents for diabetes management (Abbasi et al., 2023).

properties

IUPAC Name

6-bromo-4H-1,3-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c9-7-1-2-8-6(3-7)4-10-5-11-8/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJVSIQVFQXHFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Br)OCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00561242
Record name 6-Bromo-2H,4H-1,3-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4H-1,3-benzodioxine

CAS RN

90050-61-6
Record name 6-Bromo-4H-1,3-benzodioxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90050-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2H,4H-1,3-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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